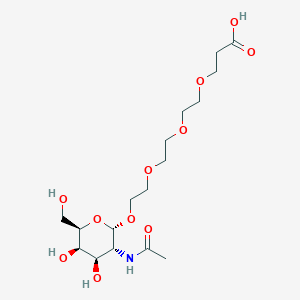
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine, also known as 4-MMPT, is an organosulfur compound that has become increasingly popular in scientific research. It is a member of the pyrimidine family of compounds and is known for its versatility in a variety of applications. This compound has been used to study the structure and function of proteins and nucleic acids, as well as its potential use in drug development.
Scientific Research Applications
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has been used in a variety of scientific research applications, including the study of proteins and nucleic acids. It has been used to study the structure and function of proteins, as well as to investigate the interactions between proteins and nucleic acids. In addition, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has also been used to study the binding of ligands to proteins, as well as to investigate the mechanism of action of drugs.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine binds to proteins and nucleic acids through hydrogen bonding and electrostatic interactions. These interactions can result in changes in the structure and function of the protein or nucleic acid, which can then lead to changes in the activity of the protein or nucleic acid.
Biochemical and Physiological Effects
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine has also been shown to have anti-inflammatory and anti-oxidant activities, as well as to have the potential to modulate the activity of the immune system.
Advantages and Limitations for Lab Experiments
The use of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and has a relatively low toxicity. However, there are also some limitations to its use. For example, 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine can be difficult to purify and can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine research. For example, further research could be conducted to investigate the mechanism of action of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine and to better understand its effects on biochemical and physiological processes. In addition, further research could be conducted to determine the potential therapeutic applications of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine, as well as to investigate its potential use in drug development. Finally, further research could be conducted to investigate the potential use of 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine in the synthesis of new compounds.
Synthesis Methods
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine can be synthesized through a three-step process. First, 4-methoxyphenylhydrazine is reacted with 5-methylthiophen-2-yl acetate in an aqueous solution of sodium hydroxide. This reaction yields 4-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine. The second step involves the reaction of the amine with acetic anhydride in the presence of sodium acetate, which yields the desired 4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine. Finally, the product is purified by recrystallization from methanol.
properties
IUPAC Name |
4-(4-methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-10-3-8-15(21-10)14-9-13(18-16(17)19-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXGWUKJUWCSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=NC(=C2)C3=CC=C(C=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-6-(5-methylthiophen-2-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-(Furan-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346767.png)












